Vapor Pressure at 25 °C: TMBi vs. Triphenylbismuth — Enables Room-Temperature Bubbler Delivery
Trimethylbismuth exhibits a vapor pressure of 34.2 torr at 25 °C [1], enabling efficient room-temperature bubbler-based delivery in MOCVD systems. In contrast, triphenylbismuth (TPBi, CAS 603-33-8) is a solid at room temperature (melting point 78–80 °C) with a boiling point of 310 °C at 760 torr, yielding negligible vapor pressure at 25 °C and requiring heated solid-source evaporators that complicate reproducible precursor flux control [1].
| Evidence Dimension | Vapor pressure at 25 °C |
|---|---|
| Target Compound Data | 34.2 torr (TMBi) |
| Comparator Or Baseline | Triphenylbismuth (TPBi): solid at 25 °C; boiling point 310 °C at 760 torr; vapor pressure at 25 °C is negligible (<0.01 torr estimated). Melting point: 78–80 °C. |
| Quantified Difference | TMBi vapor pressure is >3 orders of magnitude higher than TPBi at room temperature; TPBi cannot be delivered via liquid bubbler at ambient conditions. |
| Conditions | Static vapor pressure measurement (TMBi); standard melting/boiling point data (TPBi). |
Why This Matters
Room-temperature bubbler delivery with TMBi provides stable, tunable precursor flux without the hardware complexity and reproducibility challenges of heated solid-source evaporators required for TPBi, directly impacting film thickness uniformity and process scalability.
- [1] JP2946039B2. Bismuth-based film forming material and bismuth-based film forming method. Matsushita Electric Industrial Co., Ltd. 1999. [Section [0002]: "trimethylbismuth has a high vapor pressure of 34.2 torr at 25°C." Also states triphenylbismuth has low vapor pressure and is solid at room temperature, making it less preferable for CVD.] View Source
